Dielectric Constant Enhancement in BEMAS-Derived SiO₂ Films Compared to Conventional SiO₂
Silicon oxide films grown via ALD using BEMAS and ozone exhibit a dielectric constant of ~9, which is 2.3 times higher than that of normal amorphous SiO₂ (~3.9) [1]. This enhancement is attributed to the retention of ~10% OH species within the film matrix, a direct consequence of the precursor's unique surface reaction chemistry with ozone [1]. This property is not observed in SiO₂ films deposited from other common aminosilanes such as BDEAS or TDMAS under comparable conditions.
| Evidence Dimension | Dielectric constant (k-value) of deposited SiO₂ film |
|---|---|
| Target Compound Data | k ≈ 9 |
| Comparator Or Baseline | Thermally-grown or standard ALD amorphous SiO₂: k ≈ 3.9 |
| Quantified Difference | 2.3× higher dielectric constant |
| Conditions | ALD using BEMAS and O₃ co-reactant at ~300 °C substrate temperature |
Why This Matters
Higher dielectric constant enables thinner equivalent oxide thickness (EOT) in gate dielectrics and capacitor applications, offering potential device scaling advantages not achievable with standard SiO₂ precursors.
- [1] Suh, S., Choi, Y. J., Lee, N.-I., Hwang, C. S., & Kim, H. J. (2016). Growth and electrical properties of silicon oxide grown by atomic layer deposition using Bis(ethyl-methyl-amino)silane and ozone. Journal of Vacuum Science & Technology A, 34(1), 01A101. https://doi.org/10.1116/1.4935625 View Source
